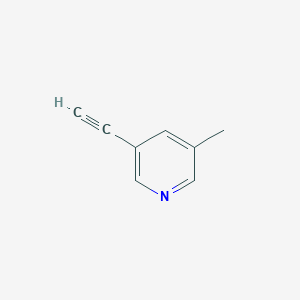

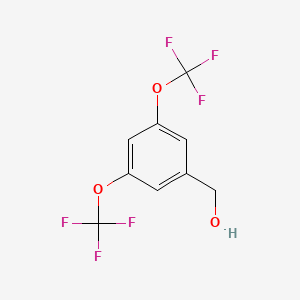

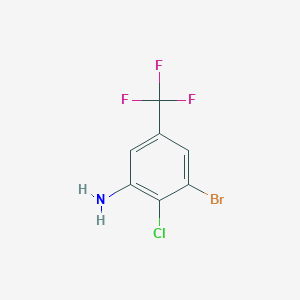

![molecular formula C7H8N4 B1396076 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 941868-27-5](/img/structure/B1396076.png)

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

説明

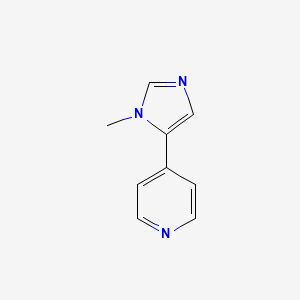

“6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a chemical compound with the empirical formula C7H8N4. It has a molecular weight of 148.17 . This compound belongs to the class of organic compounds known as pyrrolopyrimidines .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been well studied. One method involves the methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide, followed by reaction with the appropriate amine at elevated temperatures .Molecular Structure Analysis

The molecular structure of “6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is characterized by a pyrrolopyrimidine core, which is a bicyclic system consisting of a pyrimidine ring fused with a pyrrole ring .科学的研究の応用

Antitubercular Agents

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: has been explored as a potential antitubercular agent. A study highlighted the synthesis and structure-activity relationships of a library of pyrrolopyrimidine derivatives, providing insights into the contributions of different substitutions at the C-4 position of the 7-deazapurine ring . These compounds displayed in vitro activity against Mycobacterium tuberculosis, with some showing promising minimum inhibitory concentration (MIC) values, indicating their potential as new anti-TB compounds.

JAK1 Inhibitors

Modifications of the 3-aminopiperidine linker in tofacitinib led to the discovery of highly selective JAK1 inhibitors. These inhibitors, which include pyrrolopyrimidine derivatives, have shown nanomolar potency in human whole blood assays. Structural modifications suggested by X-ray crystallographic analysis have improved JAK1 potency and selectivity, making them candidates for further development .

BTK Inhibitors for Rheumatoid Arthritis

The development of pyrrolopyrimidine derivatives using the QSARINS tool as Bruton’s tyrosine kinase (BTK) inhibitors has been reported. These inhibitors are being investigated for the treatment of rheumatoid arthritis, showcasing the versatility of the pyrrolopyrimidine scaffold in medicinal chemistry .

Identification of Degradation Products

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: has been used in the identification of related substances in the degradation products of tofacitinib citrate. The LC-MS technique utilized for this purpose aids in process monitoring and quality assurance, ensuring the integrity of pharmaceutical compounds .

Chemical Synthesis and Material Science

As a building block in chemical synthesis, this compound is valuable for constructing complex molecules. Its solid form and stability at room temperature make it suitable for various synthetic applications. Researchers in material science may also explore its properties for developing new materials .

Drug-likeness and Lead Optimization

The compound’s derivatives have been evaluated for drug-likeness during lead optimization. With a ClogP value less than 4 and a molecular weight under 400, these derivatives are likely to maintain drug-likeness, which is crucial for the development of pharmacologically active agents .

作用機序

Target of Action

Similar compounds have been found to target enzymes like bruton’s tyrosine kinase (btk) , which plays a crucial role in B-cell signalling and contributes to the pathogenesis of various diseases .

Mode of Action

Related compounds have been found to inhibit the activity of their targets, thereby interfering with the associated biochemical pathways .

Biochemical Pathways

It can be inferred from related compounds that it may affect pathways involving its targets, such as the b-cell signalling pathway in the case of btk inhibitors .

Pharmacokinetics

It is noted that similar compounds have a clogp value less than 4 and a molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .

Result of Action

Related compounds have been found to display in vitro activity against certain strains of bacteria, such as the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .

特性

IUPAC Name |

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJGBNLTUIUHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=CN=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

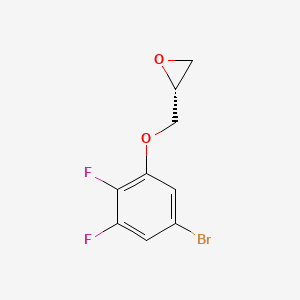

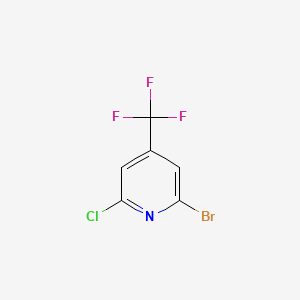

![2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide](/img/structure/B1396009.png)